molecular formula C13H11N3O3 B086323 N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide CAS No. 3477-69-8

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide

Cat. No.: B086323
CAS No.: 3477-69-8
M. Wt: 257.24 g/mol
InChI Key: CKBWTRSIUARPEC-UHFFFAOYSA-N
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Description

N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction leads to changes in the compound’s electronic structure, resulting in detectable colorimetric and fluorescent signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is unique due to its high selectivity and sensitivity towards specific metal ions, such as copper and aluminum. This makes it an excellent candidate for use in chemosensors and other detection methods .

Properties

CAS No.

3477-69-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19)

InChI Key

CKBWTRSIUARPEC-UHFFFAOYSA-N

Isomeric SMILES

C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O

SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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